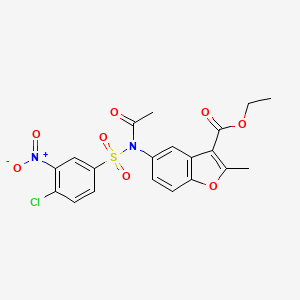

ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate

Description

Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative featuring a sulfonamide-acetamido substituent at the 5-position of the benzofuran core. The compound’s structure includes:

- 2-Methylbenzofuran-3-carboxylate backbone: Provides a rigid aromatic framework.

- N-((4-Chloro-3-nitrophenyl)sulfonyl)acetamido group: A sulfonamide-linked acetamide with a 4-chloro-3-nitro-substituted phenyl ring, introducing strong electron-withdrawing effects.

This compound is hypothesized to exhibit biological activity due to structural similarities to cannabinoid receptor ligands (e.g., bis-sulfone derivatives in ) and other sulfonamide-containing pharmaceuticals. Its nitro and chloro substituents may enhance binding affinity to target proteins compared to analogs with electron-donating groups .

Properties

IUPAC Name |

ethyl 5-[acetyl-(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O8S/c1-4-30-20(25)19-11(2)31-18-8-5-13(9-15(18)19)22(12(3)24)32(28,29)14-6-7-16(21)17(10-14)23(26)27/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSWZPOCKMFRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzofuran intermediate using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonylation: The sulfonyl group can be introduced by reacting the nitrobenzofuran intermediate with chlorosulfonic acid, followed by neutralization with a base.

Acetamidation: The acetamido group can be introduced by reacting the sulfonylated intermediate with acetic anhydride and a suitable amine, such as ethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to yield corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Amino-substituted benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its functional groups and stability.

Mechanism of Action

The mechanism of action of ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonyl groups, may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate (Compound A) with three analogs:

Key Observations :

- Substituent Effects : Compound A’s 4-chloro-3-nitrophenyl group increases molar mass and polarity compared to analogs with methoxy or fluoro groups. The nitro group significantly lowers pKa, enhancing acidity .

Biological Activity

Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H17ClN2O8S

- Molecular Weight : 480.9 g/mol

- CAS Number : 448212-54-2

The compound features a benzofuran core, which is known for its diverse biological activities, combined with a nitrophenyl sulfonamide group that enhances its reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : This group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Sulfonamide Group : It can form covalent bonds with proteins, potentially altering their function and leading to various biological responses.

Antitumor Properties

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines, including M-HeLa and P388 lymphatic leukemia cells. The mechanism involves inducing apoptosis through DNA damage and inhibition of DNA synthesis .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that similar sulfonamide derivatives possess broad-spectrum antibacterial effects, which may be attributed to their ability to interfere with bacterial folic acid synthesis pathways .

Case Studies and Research Findings

-

Study on Antitumor Activity :

- A study evaluated the cytotoxic effects of benzofuroxan derivatives, demonstrating that compounds with nitro groups significantly enhanced cytotoxicity against tumor cell lines. The presence of electron-withdrawing groups like nitro was crucial for inducing DNA damage, leading to increased apoptosis rates in cancer cells .

-

Antimicrobial Evaluation :

- In vitro tests on related compounds revealed effective inhibition of bacterial growth, suggesting that the sulfonamide moiety plays a pivotal role in antimicrobial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, Antimicrobial |

| Benzofuroxan Derivatives | Benzofuroxan | Antitumor |

| Sulfonamide Antibiotics | Various | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.